Cas no 76650-08-3 (2,3'-Dibromopropiophenone)

2,3'-Dibromopropiophenone is a brominated aromatic ketone with applications in organic synthesis and pharmaceutical intermediates. Its distinct molecular structure, featuring bromine substituents at the 2 and 3' positions, enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable precursor for specialized chemical transformations. The compound exhibits high purity and stability under controlled conditions, ensuring consistent performance in synthetic workflows. Its utility extends to the preparation of biologically active compounds and fine chemicals, where selective bromination is required. Proper handling and storage are recommended due to its reactivity. This compound is particularly useful in research and industrial settings requiring precise brominated intermediates.
2,3'-Dibromopropiophenone structure
2,3'-Dibromopropiophenone structure
Product name:2,3'-Dibromopropiophenone
CAS No:76650-08-3
MF:C9H8Br2O
MW:291.967221260071
MDL:MFCD04118000
CID:561938
PubChem ID:12570470

2,3'-Dibromopropiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,2-bromo-1-(3-bromophenyl)-
    • 2-Bromo-1-(3-Bromophenyl)-1-Propanone
    • 2-bromo-1-(3-bromophenyl)propan-1-one
    • 1-Propanone,2-bromo-1-(3-bromophenyl)
    • 2,3'-Dibromopropiophenone
    • 2-bromo-1-(3-bromo-phenyl)-propan-1-one
    • 2-Bromo-3'-bromopropiophenone
    • SY358275
    • alpha-bromo-3'-bromopropiophenone
    • DTXSID70502920
    • MFCD04118000
    • BDA65008
    • CS-0455655
    • PS-9818
    • BLSYJFIEQBRDBJ-UHFFFAOYSA-N
    • SCHEMBL633367
    • 76650-08-3
    • 2-Bromo-1-(3-bromophenyl)-propan-1-one
    • 2-Bromo-3trade mark-bromopropiophenone
    • AKOS022370963
    • 2-Bromo-3?-bromopropiophenone
    • MDL: MFCD04118000
    • Inchi: InChI=1S/C9H8Br2O/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3
    • InChI Key: BLSYJFIEQBRDBJ-UHFFFAOYSA-N
    • SMILES: CC(C(=O)C1=CC(=CC=C1)Br)Br

Computed Properties

  • Exact Mass: 289.89400
  • Monoisotopic Mass: 289.89419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1Ų
  • XLogP3: 3.5

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.41520

2,3'-Dibromopropiophenone Security Information

2,3'-Dibromopropiophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,3'-Dibromopropiophenone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D423580-250mg
2,3'-Dibromopropiophenone
76650-08-3
250mg
$ 144.00 2023-09-07
Key Organics Ltd
PS-9818-1mg
2-bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 >95%
1mg
£37.00 2025-02-25
Key Organics Ltd
PS-9818-100mg
2-bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 >95%
100mg
£146.00 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526322-250mg
2-Bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 98%
250mg
¥705.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526322-1g
2-Bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 98%
1g
¥2530.00 2024-07-28
Apollo Scientific
OR400893-250mg
2-Bromo-3’-bromopropiophenone
76650-08-3
250mg
£50.00 2025-02-20
abcr
AB470427-1 g
2-Bromo-1-(3-bromo-phenyl)-propan-1-one
76650-08-3
1g
€295.70 2022-03-01
TRC
D423580-1g
2,3'-Dibromopropiophenone
76650-08-3
1g
$ 0.00 2022-06-05
Apollo Scientific
OR400893-1g
2-Bromo-3’-bromopropiophenone
76650-08-3
1g
£145.00 2025-02-20
Key Organics Ltd
PS-9818-10mg
2-bromo-1-(3-bromophenyl)propan-1-one
76650-08-3 >95%
10mg
£63.00 2025-02-25

Additional information on 2,3'-Dibromopropiophenone

Introduction to 2,3'-Dibromopropiophenone (CAS No. 76650-08-3) and Its Emerging Applications in Chemical Biology

2,3'-Dibromopropiophenone, identified by the Chemical Abstracts Service registry number 76650-08-3, is a brominated aromatic compound that has garnered significant attention in the field of chemical biology due to its versatile structural properties and reactivity. This compound, featuring a propiophenone core substituted with two bromine atoms at the 2 and 3 positions, serves as a crucial intermediate in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic distribution and steric hindrance introduced by the bromine atoms make it an invaluable building block for constructing more complex molecules with tailored functionalities.

The structure of 2,3'-Dibromopropiophenone inherently predisposes it to participate in a variety of chemical transformations, including cross-coupling reactions, nucleophilic additions, and photochemical processes. These reactions are pivotal in the synthesis of biologically active compounds, where precise control over molecular architecture is essential for optimizing potency and selectivity. Recent advancements in synthetic methodologies have further highlighted its utility, enabling the efficient construction of heterocyclic frameworks and functionalized aromatic systems that are prevalent in modern drug discovery.

In the realm of chemical biology, 2,3'-Dibromopropiophenone has been leveraged to develop novel probes and tools for investigating cellular processes. For instance, its ability to undergo selective functionalization allows researchers to attach reporter groups or bioactive moieties at specific positions, facilitating the study of protein-protein interactions, enzyme mechanisms, and signal transduction pathways. The bromine substituents also serve as handles for further derivatization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are instrumental in constructing complex organic molecules with high precision.

One of the most compelling aspects of 2,3'-Dibromopropiophenone is its role in the synthesis of pharmaceutical intermediates. The compound’s reactivity profile makes it an excellent precursor for generating derivatives with potential therapeutic applications. For example, researchers have utilized it to synthesize kinase inhibitors, which are critical in targeting diseases such as cancer and inflammatory disorders. The bromine atoms provide a scaffold for introducing pharmacophores that enhance binding affinity to biological targets while minimizing off-target effects. This has led to the development of more potent and selective drug candidates that exhibit improved pharmacokinetic properties.

Moreover, the applications of 2,3'-Dibromopropiophenone extend beyond pharmaceuticals into the domain of material science. Its incorporation into polymers and coatings can impart unique properties such as enhanced thermal stability and UV resistance. These attributes are particularly valuable in industrial applications where materials are subjected to harsh environmental conditions. Additionally, the compound’s ability to participate in photoredox catalysis has opened new avenues for designing light-responsive materials used in optoelectronics and smart devices.

Recent studies have also explored the photophysical properties of 2,3'-Dibromopropiophenone, revealing its potential as a photosensitizer or chromophore in advanced technologies. Researchers have demonstrated its efficacy in photodynamic therapy (PDT), where it generates reactive oxygen species upon irradiation with light, leading to selective cell killing. This approach holds promise for treating localized malignancies and infections without systemic toxicity. The compound’s tunable absorption spectrum allows for optimization across different wavelengths, making it adaptable to various clinical scenarios.

The synthesis of 2,3'-Dibromopropiophenone itself is another area where innovation has been prominent. Modern synthetic routes emphasize efficiency and sustainability by minimizing waste generation and reducing reliance on hazardous reagents. Catalytic methods have been developed that enhance yield while maintaining high purity standards. These advancements align with global efforts to promote green chemistry principles, ensuring that the production of this valuable intermediate is environmentally responsible.

In conclusion, 2,3'-Dibromopropiophenone (CAS No. 76650-08-3) represents a cornerstone compound in modern chemical biology with far-reaching implications across multiple disciplines. Its unique structural features enable diverse applications in pharmaceutical development, material science, and biotechnology. As research continues to uncover new methodologies for its utilization, this compound will undoubtedly remain at the forefront of scientific innovation, driving progress toward solving complex challenges in health care and technology.

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(CAS:76650-08-3)2,3'-Dibromopropiophenone
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